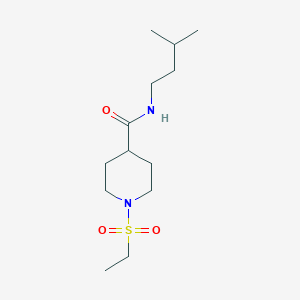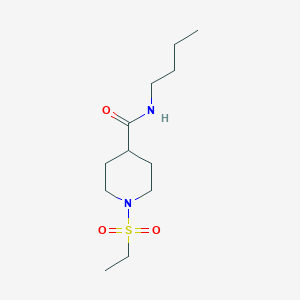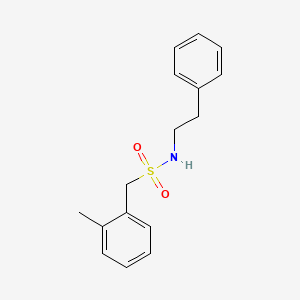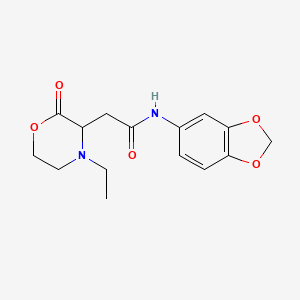
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
説明
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for patients with BCL-2 overexpressing cancers.
作用機序
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2 dependent cancer cells, while sparing normal cells that do not rely on BCL-2 for survival. This selectivity is thought to be due to the high expression of BCL-2 in cancer cells compared to normal cells.
実験室実験の利点と制限
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it also has limitations, including the potential for off-target effects and the development of resistance in some cancer cells.
将来の方向性
There are several future directions for research on 1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection. Finally, there is also interest in exploring the use of this compound in other BCL-2 dependent cancers, such as multiple myeloma and acute myeloid leukemia.
科学的研究の応用
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings. In vitro studies have shown that this compound induces apoptosis in BCL-2 dependent cancer cells, including CLL and NHL. In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing tumor burden and improving survival rates.
Clinical trials have also shown promising results. A phase 1 study of this compound in patients with relapsed/refractory CLL demonstrated an overall response rate of 79%, with 20% of patients achieving a complete response. A phase 2 study in patients with relapsed/refractory NHL showed an overall response rate of 44%, with 18% of patients achieving a complete response.
特性
IUPAC Name |
1-ethylsulfonyl-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-4-19(17,18)15-9-6-12(7-10-15)13(16)14-8-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVHKPTSFPDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B4428172.png)
![6-(1-pyrrolidinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B4428182.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428192.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4428195.png)
![N-(2-ethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428199.png)
![N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydrofuran-3-carboxamide](/img/structure/B4428214.png)



![N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)
amine hydrochloride](/img/structure/B4428264.png)

![N-(1-ethylpropyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4428270.png)